N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide
CAS No.: 2034299-37-9
Cat. No.: VC5932464
Molecular Formula: C16H15NO3S
Molecular Weight: 301.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034299-37-9 |
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Molecular Formula | C16H15NO3S |
Molecular Weight | 301.36 |
IUPAC Name | N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C16H15NO3S/c18-13(12-6-8-21-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |
Standard InChI Key | RIMWXFOVTCOGMM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CSC=C3)O |
Introduction
Molecular Structure and Physicochemical Properties
The molecular architecture of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide integrates three key components:
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A benzofuran-2-carboxamide moiety, contributing planar aromaticity and hydrogen-bonding capacity.
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A 3-hydroxy-3-(thiophen-3-yl)propyl side chain, introducing stereochemical complexity and sulfur-based reactivity.
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A carboxamide linker, enabling conformational flexibility and interactions with biological targets .
Table 1: Key Physicochemical Properties
The compound’s stereocenter at the 3-hydroxy position introduces potential for enantiomerism, though racemic mixtures are typically reported in synthetic protocols. Thiophene and benzofuran rings contribute to π-π stacking interactions, while the hydroxyl and carboxamide groups facilitate hydrogen bonding .
Synthetic Pathways and Optimization
Synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide follows multi-step organic reactions, often involving:
Benzofuran-2-carboxylic Acid Preparation
Benzofuran-2-carboxylic acid serves as the starting material, typically synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions .
Thiophene-Propanolamine Synthesis
The 3-hydroxy-3-(thiophen-3-yl)propylamine side chain is prepared through:
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Grignard Reaction: Thiophene-3-carbaldehyde reacts with ethyl magnesium bromide to form a secondary alcohol.
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Reductive Amination: The alcohol is converted to the corresponding amine using ammonium acetate and sodium cyanoborohydride.
Amide Coupling
The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to link benzofuran-2-carboxylic acid with the thiophene-containing amine .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Cyclization | H₂SO₄, 110°C, 6h | 78 |
Grignard Reaction | Thiophene-3-carbaldehyde, EtMgBr, THF, 0°C | 65 |
Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 12h | 82 |
Amide Coupling | EDC, HOBt, DCM, rt, 24h | 75 |
Optimization of solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios significantly impacts yield and purity .
Biological Activity and Mechanistic Insights
While direct pharmacological data for N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide remain scarce, structurally related compounds exhibit diverse biological activities:
Modulation of Aβ42 Aggregation
Benzofuran carboxamides with methoxyphenol substituents demonstrate concentration-dependent inhibition of Aβ42 fibrillogenesis (up to 54% inhibition at 25 μM), a hallmark of Alzheimer’s disease pathology . Conversely, analogues with 4-methoxyphenyl groups accelerate aggregation, highlighting substituent-dependent effects .
Antimicrobial Activity
Sulfonamide analogues of this compound show inhibitory effects on bacterial dihydropteroate synthase (Ki = 0.8–1.2 μM), though carboxamide derivatives may require structural optimization for similar efficacy.
Research Findings and Comparative Analysis
Aggregation Kinetics Studies
In thioflavin-T fluorescence assays, benzofuran carboxamides reduce Aβ42 fibril formation by stabilizing soluble oligomers. For example, compound 4b (a methoxyphenol analogue) achieves 54% inhibition at 25 μM, while 4d (4-methoxyphenyl) increases fibrillogenesis by 200% .
Neuroprotective Effects
Pretreatment with 10 μM benzofuran carboxamides rescues hippocampal HT22 neurons from Aβ42-induced cytotoxicity, improving cell viability by 40–60% .
Table 3: Biological Activity of Structural Analogues
Challenges and Future Directions
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Stereochemical Control: The 3-hydroxy group’s configuration (R vs. S) may influence biological activity but remains uncharacterized. Enantioselective synthesis protocols are needed.
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Solubility Optimization: Poor aqueous solubility limits in vivo applications. Prodrug strategies or PEGylation could enhance bioavailability .
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Target Identification: CRISPR-Cas9 screening and proteomic studies are required to map off-target effects and confirm specificity for Aβ42 or COX-2 .
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